molecular formula C11H17N B2781929 2-Methyl-4-pentylpyridine CAS No. 36917-41-6

2-Methyl-4-pentylpyridine

Cat. No. B2781929
CAS RN: 36917-41-6
M. Wt: 163.264
InChI Key: FYLIIKRSNJXGKH-UHFFFAOYSA-N
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Description

“2-Methyl-4-pentylpyridine” is likely a pyridine derivative. Pyridines are a class of organic compounds with a six-membered ring containing two double bonds and one nitrogen atom . The “2-Methyl” part suggests a methyl group (-CH3) attached to the second carbon of the pyridine ring, and the “4-pentyl” part suggests a pentyl group (-C5H11) attached to the fourth carbon of the ring .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-pentylpyridine” are not available, similar compounds such as 2-methylpyridines have been synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Scientific Research Applications

Cognitive Enhancement Properties

Research on related compounds to 2-Methyl-4-pentylpyridine, such as ABT-089, a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated positive effects in rodent and primate models of cognitive enhancement. These studies suggest potential applications of similar compounds in the treatment of cognitive disorders due to their favorable oral bioavailability and reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).

Formation Mechanism in Food Chemistry

The compound 2-Pentylpyridine, which is structurally similar to 2-Methyl-4-pentylpyridine, forms through the thermal interaction of amino acids with certain aldehydes. This process, studied at high temperatures (180°C), contributes to the understanding of flavor formation in cooked foods, indicating a potential application of 2-Methyl-4-pentylpyridine in food chemistry and flavor studies (Kim, Hartman, & Ho, 1996).

Sensory Properties in Flavor Chemistry

Ethenylpyrazines and substituted pentylpyridines, closely related to 2-Methyl-4-pentylpyridine, have been identified as potent flavoring materials. Their intense green and herbal sensory notes make them relevant in the flavor industry, suggesting potential applications for 2-Methyl-4-pentylpyridine in the development of food flavorings (Lambrecht & Kaulen, 1997).

Chemical Interaction and Isomerism

Studies on compounds like 2-Methyl-4-pentylpyridine have shown interesting chemical interactions and isomerism, particularly in systems involving Nickel(II) and Copper(II) complexes. These insights are valuable for advancing understanding in coordination chemistry and may have implications in the development of new materials or catalysts (Chattopadhyay et al., 2006).

Medicinal Chemistry and Receptor Antagonism

Research on structurally similar compounds, such as 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, indicates potential applications in medicinal chemistry. These compounds have shown efficacy in models of anxiety, suggesting that 2-Methyl-4-pentylpyridine could have similar applications in the development of therapeutic agents (Cosford et al., 2003).

Mechanism of Action

The mechanism of action of “2-Methyl-4-pentylpyridine” is not known as it likely depends on its specific application. For example, if it were used as a drug, its mechanism would depend on its interaction with biological targets .

properties

IUPAC Name

2-methyl-4-pentylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-6-11-7-8-12-10(2)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLIIKRSNJXGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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